Optimal Right-Hand Side Moiety in CCR5 Antagonist SAR: Head-to-Head Amide Substituent Comparison
In a systematic SAR study of oximino-piperidino-piperidine CCR5 antagonists, the 2,6-dimethylnicotinamide N-oxide moiety was identified as the optimal right-hand side amide substituent after direct comparison with alternative heteroaryl carboxamides, including 2,4-dimethylnicotinamide and unsubstituted nicotinamide variants . The 2,6-dimethylnicotinamide-containing compound (SCH 351125) demonstrated potent in vitro antiviral activity against a wide range of primary HIV-1 isolates and a favorable pharmacokinetic profile in rodents and primates .
| Evidence Dimension | CCR5 antagonism potency and antiviral activity optimization |
|---|---|
| Target Compound Data | 2,6-Dimethylnicotinamide N-oxide moiety: optimal right-hand side amide; compound SCH 351125 exhibited excellent oral bioavailability and potent antiviral activity in vitro |
| Comparator Or Baseline | 2,4-Dimethylnicotinamide, unsubstituted nicotinamide, and other heteroaryl carboxamide variants tested in the same SAR series |
| Quantified Difference | Qualitatively designated as the single optimal choice among all amide substituents evaluated; specific fold-selectivity values are not publicly disclosed in the abstract, but the explicit designation of 'optimal' reflects superior performance across multiple parameters (potency, oral bioavailability, pharmacokinetics) |
| Conditions | In vitro CCR5 binding and functional antagonism assays; in vivo pharmacokinetic profiling in rodents and primates |
Why This Matters
A procurement decision favoring 2,6-dimethylpyridine-3-carboxamide over other dimethyl regioisomers or unsubstituted nicotinamide is directly supported by this SAR evidence, as the 2,6-dimethyl pattern is uniquely validated for constructing clinically relevant CCR5 antagonist leads.
- [1] Palani, A.; Shapiro, S.; Josien, H.; et al. Synthesis, SAR, and Biological Evaluation of Oximino-Piperidino-Piperidine Amides. 1. Orally Bioavailable CCR5 Receptor Antagonists with Potent Anti-HIV Activity. J. Med. Chem. 2002, 45 (14), 3143–3160. View Source
